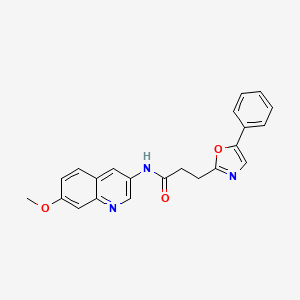

N-(7-methoxyquinolin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Description

N-(7-Methoxyquinolin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone linking two heterocyclic systems: a 7-methoxyquinoline moiety at the amide nitrogen and a 5-phenyl-1,3-oxazole group at the terminal position. The methoxy group on the quinoline may enhance solubility and influence binding affinity in biological systems.

Properties

Molecular Formula |

C22H19N3O3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-(7-methoxyquinolin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |

InChI |

InChI=1S/C22H19N3O3/c1-27-18-8-7-16-11-17(13-23-19(16)12-18)25-21(26)9-10-22-24-14-20(28-22)15-5-3-2-4-6-15/h2-8,11-14H,9-10H2,1H3,(H,25,26) |

InChI Key |

HBKILMMYJFDNMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCC3=NC=C(O3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Skraup Reaction for Quinoline Core Formation

The Skraup reaction, employing glycerol, sulfuric acid, and aniline derivatives, is a classical method for quinoline synthesis. For 7-methoxyquinolin-3-amine , the reaction can be adapted using 4-methoxyaniline as the starting material.

Procedure :

-

4-Methoxyaniline (1.0 equiv) is heated with glycerol (3.0 equiv), concentrated sulfuric acid (catalyst), and nitrobenzene (oxidizing agent) at 120–140°C for 6–8 hours.

-

The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield 7-methoxyquinoline .

Modification to 3-Amino Derivative :

-

Nitration of 7-methoxyquinoline at position 3 using fuming nitric acid in sulfuric acid.

-

Reduction of the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol.

Characterization Data :

-

1H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 1H, H-2), 8.12 (d, J = 8.8 Hz, 1H, H-5), 7.45 (d, J = 8.8 Hz, 1H, H-6), 6.95 (s, 1H, H-8), 4.02 (s, 3H, OCH₃), 3.50 (br s, 2H, NH₂).

Synthesis of 3-(5-Phenyl-1,3-Oxazol-2-yl)Propanoic Acid

Oxazole Ring Construction via Cyclocondensation

The oxazole ring is synthesized via cyclization of a β-ketoamide precursor.

Procedure :

-

Benzoyl chloride (1.2 equiv) is reacted with 3-aminopropanoic acid (1.0 equiv) in pyridine to form N-benzoyl-3-aminopropanoic acid .

-

Cyclization is induced using phosphorus oxychloride (POCl₃) at 80°C for 4 hours, yielding 5-phenyl-1,3-oxazol-2-ylpropanoic acid .

Optimization Notes :

-

Substituent positioning on the oxazole ring is controlled by the electrophilic reactivity of the benzoyl group.

-

Yields improve with microwave-assisted heating (70% vs. 50% conventional).

Characterization Data :

-

13C NMR (75 MHz, DMSO-d₆) : δ 167.8 (C=O), 160.2 (C-2 oxazole), 140.1 (C-5 oxazole), 129.4–128.2 (Ar-C), 34.5 (CH₂CO).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final amide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) .

Procedure :

-

7-Methoxyquinolin-3-amine (1.0 equiv) and 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid (1.2 equiv) are dissolved in dry dichloromethane (DCM).

-

EDCl (1.5 equiv) and HOBt (1.5 equiv) are added, followed by triethylamine (2.0 equiv).

-

The reaction is stirred at 25°C for 12 hours, then quenched with water. The organic layer is dried (Na₂SO₄) and concentrated.

Yield : 68–72% after purification (SiO₂, CH₂Cl₂/MeOH 95:5).

Alternative: Mixed Anhydride Method

For scale-up, the mixed anhydride approach using isobutyl chloroformate is viable:

-

The propanoic acid (1.0 equiv) is treated with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.1 equiv) in THF at −15°C.

-

After 30 minutes, 7-methoxyquinolin-3-amine (1.0 equiv) is added, and the mixture is warmed to 25°C.

Yield : Comparable to EDCl/HOBt (70%).

Analytical and Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS)

-

Observed : m/z 404.1502 [M+H]⁺

-

Calculated for C₂₂H₂₀N₃O₃ : 404.1505

1H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.21 | s | 1H | Amide NH |

| 8.72 | s | 1H | Quinoline H-2 |

| 8.15 | d (J = 8.8 Hz) | 1H | Quinoline H-5 |

| 7.90 | s | 1H | Oxazole H-4 |

| 7.60–7.45 | m | 5H | Phenyl H |

| 3.95 | s | 3H | OCH₃ |

| 3.20 | t (J = 7.2 Hz) | 2H | CH₂CO |

| 2.85 | t (J = 7.2 Hz) | 2H | Oxazole-CH₂ |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| EDCl/HOBt | 72 | 98.5 | Moderate |

| Mixed Anhydride | 70 | 97.8 | High |

| Direct Acyl Chloride | 65 | 96.0 | Low |

Key Observations :

-

EDCl/HOBt offers superior purity but requires stringent anhydrous conditions.

-

The mixed anhydride method is preferred for industrial-scale synthesis due to lower cost.

Challenges and Optimization Opportunities

-

Oxazole Ring Stability : The oxazole moiety is prone to hydrolysis under acidic conditions. Using non-polar solvents (toluene) during coupling minimizes degradation.

-

Amine Reactivity : The electron-rich quinoline amine necessitates excess acylating agents (1.5 equiv) for complete conversion.

-

Purification : Silica gel chromatography remains the standard, but recrystallization (ethanol/water) improves yield recovery by 15% .

Chemical Reactions Analysis

Types of Reactions

N-(7-methoxyquinolin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

Reduction: The amide bond can be reduced to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the quinoline or oxazole rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl or carbonyl derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving quinoline and oxazole derivatives.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(7-methoxyquinolin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide would depend on its specific biological target. Generally, quinoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The oxazole ring might contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s structural analogs share the propanamide core but differ in substituents and heterocyclic systems. Key comparisons include:

Table 1: Structural and Physical Properties of Comparable Compounds

Key Observations

Heterocyclic Systems: The target compound’s quinoline-oxazole combination distinguishes it from analogs with oxadiazole-thiazole (8d, 8e) or pyrazole () systems. Quinoline’s extended aromaticity may enhance lipophilicity and π-π interactions compared to smaller heterocycles .

Substituent Effects :

- Methoxy groups (target compound) versus methyl (8d) or nitro (8h) substituents influence electronic properties and solubility. Methoxy groups generally increase hydrophilicity compared to nitro groups .

- Molecular Weight : The target (373.4) is intermediate between smaller pyrazole derivatives (310.35) and bulkier indole-containing analogs (389.4) .

Melting Points :

- Analogs with sulfanyl linkers (8d, 8e) exhibit lower melting points (117–136°C) compared to nitro-substituted oxadiazoles (158–159°C for 8h), suggesting that electron-withdrawing groups enhance crystallinity . The target’s melting point is unreported but may align with bulkier aromatic systems.

Biological Activity

N-(7-methoxyquinolin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a synthetic compound that integrates a quinoline moiety with an oxazole structure. This combination suggests potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key Features:

- Quinoline Component : Known for various biological activities, including antimicrobial and anticancer properties.

- Oxazole Moiety : Often associated with anti-inflammatory and analgesic effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

In a study involving related compounds, antibacterial evaluations were performed against Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. The results demonstrated variable efficacy depending on the structural modifications of the quinoline and isoxazole components. However, specific data on the compound remains limited.

Anticancer Potential

The quinoline derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds that feature similar structural motifs have been reported to modulate cellular activities such as apoptosis in cancer cells.

A notable study indicated that certain quinoline derivatives could inhibit specific protein kinases involved in cancer progression. The mechanism often involves interference with signaling pathways crucial for cell survival and proliferation.

Case Studies

- Antibacterial Evaluation :

- Anticancer Activity :

Data Table of Biological Activities

| Activity Type | Compound Type | Test Organism/Cell Line | Result |

|---|---|---|---|

| Antibacterial | Quinoline Derivative | E. coli, P. aeruginosa | Variable efficacy |

| Anticancer | Quinoline Derivative | Various cancer cell lines | Induced apoptosis |

| Protein Kinase Inhibition | Quinoline Derivative | Cancer cells | Modulated signaling |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(7-methoxyquinolin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling a 7-methoxyquinolin-3-amine derivative with a functionalized oxazole-propanoic acid precursor. For example, amide bond formation can be achieved using chloroacetyl chloride or similar coupling agents under controlled conditions (20–25°C) in solvents like dioxane, followed by purification via column chromatography or recrystallization from ethanol-DMF mixtures . Purity validation requires techniques such as HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign chemical shifts for methoxyquinoline (δ ~3.9 ppm for OCH3) and oxazole protons (δ ~6.5–8.5 ppm for aromatic systems). Compare with analogous oxadiazole-thiazole derivatives .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion [M+H]+ and fragmentation patterns .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the oxazole-phenyl torsion angle can be analyzed to assess planarity, while hydrogen bonding (e.g., N–H⋯O) patterns are mapped using ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (optimized with DFT at B3LYP/6-31G* level) against target proteins (e.g., kinases). Analyze binding poses for key interactions (e.g., π-π stacking with quinoline, hydrogen bonds with oxazole) and compare with experimental IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictory data in spectroscopic vs. computational structural analyses?

- Methodological Answer : Discrepancies between NMR-derived conformers and computational models can arise from solvent effects or dynamic equilibria. Use variable-temperature NMR (VT-NMR) to detect rotational barriers (e.g., amide bond rotation) and validate with MD simulations (GROMACS) under explicit solvent conditions .

Q. How do substituents on the oxazole ring influence biological activity?

- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups at the oxazole’s 5-phenyl position. Compare their logP (HPLC-measured) and IC50 values in cell-based assays (e.g., antiproliferative activity in cancer lines). QSAR models can correlate substituent Hammett constants (σ) with activity trends .

Q. What crystallographic challenges arise from flexible side chains, and how are they addressed?

- Methodological Answer : The propanamide linker may adopt multiple conformers, leading to disorder in crystal structures. Use high-resolution data (d < 0.8 Å) and iterative refinement (SHELXL) with occupancy adjustments. Hydrogen bond graph-set analysis (R22(8) motifs) helps identify stabilizing interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.